2-phenoxy-N-(4-sulfamoylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-phenoxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
OHVAGCOJNICDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxy N 4 Sulfamoylphenyl Acetamide and Analogues
General Synthetic Strategies for Acetamide (B32628) Derivatives
Acetamide derivatives are characterized by the presence of an acetamide group (CH₃CONH-R). Their synthesis is a fundamental transformation in organic chemistry. patsnap.com Common strategies for their preparation include:
Acylation of Amines: The most direct method involves the reaction of a primary or secondary amine with an acetylating agent. Commonly used agents include acetyl chloride or acetic anhydride. The reaction of an acid chloride with an amine is often exothermic and provides high yields.
Amide Coupling Reactions: This involves the reaction of a carboxylic acid (in this case, acetic acid or a derivative) with an amine, facilitated by a coupling agent. This method is widely used, especially for more complex molecules, as it proceeds under milder conditions. numberanalytics.comhepatochem.com
Beckmann Rearrangement: Ketoximes can be rearranged into amides in the presence of a strong acid. This method is useful for synthesizing N-substituted amides from the corresponding ketones. archivepp.com
Hydrolysis of Nitriles: While less direct for N-substituted acetamides, the hydrolysis of nitriles can produce primary amides.
For a molecule like 2-phenoxy-N-(4-sulfamoylphenyl)acetamide, the most practical approach is the acylation of the amine (4-aminobenzenesulfonamide) with a suitable 2-phenoxyacetyl derivative.
Key Reaction Pathways Employed in Synthesis
The synthesis of the target molecule can be broken down into the formation of its three key structural components: the phenoxy moiety, the sulfonamide group, and the central acetamide linkage.
The 2-phenoxyacetic acid precursor is typically synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Reaction: Phenol (B47542) is first deprotonated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then reacts with an α-haloacetic acid derivative, typically chloroacetic acid or an ester like ethyl chloroacetate (B1199739). If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid. jocpr.com
A general scheme is as follows:
Ar-OH + Base → Ar-O⁻ (Phenoxide formation)
Ar-O⁻ + ClCH₂COOH → Ar-OCH₂COOH + Cl⁻ (Nucleophilic substitution)
This method is highly versatile and can be used to synthesize a wide range of substituted phenoxyacetic acids by starting with appropriately substituted phenols.
The sulfonamide functional group is a key component of many pharmaceutical compounds. wikipedia.orgnih.gov The synthesis of the 4-aminobenzenesulfonamide moiety, a common building block, is a well-established industrial process.
Classical Synthesis: The synthesis typically begins with acetanilide. scholarsresearchlibrary.com
Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid (ClSO₃H) to produce 4-acetamidobenzenesulfonyl chloride. The acetamido group directs the substitution to the para position.
Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide, yielding N-(4-sulfamoylphenyl)acetamide (acetylsulfanilamide). prepchem.com
Hydrolysis: For many applications, the acetyl group is removed by acid or base hydrolysis to yield sulfanilamide (B372717) (4-aminobenzenesulfonamide). However, to synthesize the final target molecule, the acetylsulfanilamide can be used directly or the free amine of sulfanilamide can be acylated.
A general procedure for synthesizing N-substituted sulfonamides involves reacting 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine (B92270). scholarsresearchlibrary.comnih.gov
The final and crucial step in synthesizing this compound is the formation of the amide bond. This involves coupling the carboxylic acid group of 2-phenoxyacetic acid with the amino group of 4-aminobenzenesulfonamide. Direct reaction between a carboxylic acid and an amine to form an amide is difficult and requires high temperatures, as an initial acid-base reaction forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comrsc.org Therefore, the carboxylic acid must be "activated". researchgate.net
Two primary methods are employed:
Conversion to Acyl Chloride: The carboxylic acid (2-phenoxyacetic acid) is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.orgacs.org This highly electrophilic acyl chloride then readily reacts with the amine (4-aminobenzenesulfonamide) to form the amide bond. libretexts.org A base is often added to neutralize the HCl byproduct. acs.org
Use of Coupling Agents: A more modern and often milder approach is the direct coupling of the carboxylic acid and amine using a coupling reagent. chemistrysteps.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. This method avoids the harsh conditions required for acyl chloride formation.
The formation of the phenoxy moiety is an example of aryl ether synthesis. While the Williamson ether synthesis is most common for this specific precursor, the broader class of reactions for forming aryl ethers is nucleophilic aromatic substitution (SNAr). semanticscholar.org
The SNAr mechanism is generally applicable when synthesizing more complex analogues where the aromatic ring of the ether is substituted with electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition Step: A nucleophile (e.g., a phenoxide) attacks the aromatic ring at the carbon bearing a leaving group (typically a halide). This step is favored if the aromatic ring is activated by electron-withdrawing groups (like -NO₂ or -CN) at the ortho and/or para positions. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored.
Mild conditions for SNAr reactions have been developed, expanding their utility in synthesizing diverse aryl ethers. acs.orgacs.org
Utilization of Coupling Agents in Synthetic Procedures
Coupling agents are indispensable in modern amide synthesis for their efficiency and mild reaction conditions. numberanalytics.comhepatochem.com They function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack. chemistrysteps.com Several classes of coupling agents are commonly used.
| Coupling Agent Class | Examples | Mechanism of Action | Byproduct Characteristics |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (or EDCI), DIC (N,N'-Diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com | The urea (B33335) byproduct from DCC is insoluble in most organic solvents, facilitating removal by filtration. The byproduct from EDC is water-soluble. peptide.com |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activates the carboxylic acid by forming an active ester or phosphonium intermediate. | Byproducts are generally soluble and removed during workup. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | Forms a highly reactive activated ester with the carboxylic acid, often with minimal side reactions like racemization. peptide.com | Soluble byproducts. HATU is known for its high reactivity and low racemization rates. peptide.com |
| Other Reagents | CDI (N,N'-Carbonyldiimidazole) | Forms an acylimidazolide intermediate which then reacts with the amine. peptide.com | The byproduct, imidazole, is typically easy to remove. |
The choice of coupling agent depends on factors such as the scale of the reaction, the stability of the substrates, and the potential for side reactions. For large-scale pharmaceutical synthesis, reagents like EDC and T3P (n-propanephosphonic acid anhydride) are often preferred. acs.org
Green Chemistry Approaches in Acetamide Synthesis
The synthesis of acetamides, a cornerstone of organic and medicinal chemistry, traditionally relies on methods that generate significant chemical waste, often employing stoichiometric activating reagents and hazardous solvents. ucl.ac.uk In response, the field has seen a considerable shift towards green chemistry, aiming to develop more sustainable and efficient protocols for amide bond formation. These modern approaches are directly applicable to the synthesis of this compound and its analogues.
Key green strategies in amide synthesis include:
Catalytic Direct Amidation: This approach circumvents the need for stoichiometric coupling reagents by using catalysts to directly form the amide bond between a carboxylic acid and an amine, releasing only water as a byproduct. Boronic acid derivatives and silica-based catalysts have been successfully employed for this purpose. mdpi.comwhiterose.ac.uk This method offers high atom economy and reduces waste.
Biocatalysis: Enzymes, particularly hydrolases, are increasingly used to catalyze amide bond formation. These reactions can be conducted in aqueous media or low-water systems to shift the reaction equilibrium towards synthesis. ATP-dependent enzymes also present a promising avenue, offering high selectivity under mild conditions.
Use of Greener Solvents: Traditional amide syntheses often use solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). ucl.ac.uk Green chemistry promotes the use of less hazardous alternatives. Research has demonstrated that many amidation reactions can be performed efficiently in more environmentally benign solvents. ucl.ac.uk
Catalytic Dehydrogenative Coupling: An alternative green route involves the coupling of alcohols and amines, catalyzed by transition metals like ruthenium, which liberates dihydrogen (H₂) as the only byproduct. This method avoids the pre-activation of a carboxylic acid.
Brønsted Acidic Ionic Liquids (BAILs): BAILs can serve as both the catalyst and the solvent for the direct amidation of carboxylic acids and amines. acs.org This approach is notable for the reusability of the catalyst and can be performed efficiently even on a large scale. acs.orgarabjchem.org
These sustainable methods represent a significant improvement over classical approaches that use reagents like thionyl chloride or carbodiimides, which have low atom efficiency and an unfavorable environmental profile. ucl.ac.ukmdpi.com
Synthesis of Precursors and Key Intermediates
The synthesis of this compound relies on the availability of two key precursors: 2-phenoxyacetic acid and 4-aminobenzenesulfonamide.
Synthesis of 2-phenoxyacetic acid:
This precursor is typically synthesized via a nucleophilic substitution reaction, a method first reported in 1880. wikipedia.org The process involves the reaction of sodium phenolate (B1203915) with sodium chloroacetate in an aqueous solution. wikipedia.org The phenolate anion acts as a nucleophile, attacking the methylene (B1212753) carbon of the chloroacetate and displacing the chloride ion to form an ether linkage. wikipedia.org Subsequent acidification protonates the carboxylate to yield the final product.
Reaction Scheme for 2-phenoxyacetic acid: C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl
Variations of this synthesis have been developed, including methods for producing derivatives like 2,6-dimethyl phenoxyacetic acid, which may involve reacting the corresponding phenol with chloroacetate under controlled pH conditions. google.com
Synthesis of 4-aminobenzenesulfonamide (Sulfanilamide):
4-aminobenzenesulfonamide is a crucial intermediate in the pharmaceutical industry. A common industrial synthesis starts with acetanilide. The process involves several steps:
Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
Amination: The resulting sulfonyl chloride is then treated with concentrated ammonia to form 4-acetamidobenzenesulfonamide. prepchem.com This reaction is often vigorous and exothermic. prepchem.com
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield 4-aminobenzenesulfonamide.
An alternative laboratory-scale synthesis involves the reduction of 4-nitrobenzenesulfonamide (B188996) using reduced iron in methanol (B129727) with hydrochloric acid. prepchem.com The resulting product is then purified to yield 4-aminobenzenesulfonamide. prepchem.com
Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds
The confirmation of the chemical structure of this compound and its analogues is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for different protons. The acetamide N-H proton typically appears as a singlet at a downfield chemical shift (δ 10.0-11.1 ppm). nih.gov The protons of the methyl group (-CH₃) of the acetamide moiety would be observed as a singlet around δ 2.0-2.1 ppm. nih.gov The methylene protons (-OCH₂-) would likely appear as a singlet, while the aromatic protons on the two benzene (B151609) rings would show complex multiplet patterns in the aromatic region (δ 7.0-8.0 ppm). nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is typically found at a downfield position (δ 169-176 ppm). nih.govnih.gov The acetyl methyl carbon appears at a much higher field (δ 24-26 ppm). nih.gov The various aromatic carbons would resonate in the typical range of δ 119-143 ppm. nih.gov
The following table provides expected ¹H and ¹³C NMR chemical shifts for the core structure based on data from similar compounds. nih.govnih.govresearchgate.net
| Assignment | Expected ¹H NMR Shift (δ ppm) | Expected ¹³C NMR Shift (δ ppm) |
|---|---|---|
| -NHCO- (Amide H) | ~10.3 | - |
| -SO₂NH₂ (Sulfonamide H) | Variable | - |
| Aromatic H | 7.0 - 8.0 | 119 - 143 |
| -O-CH₂- | ~4.5 - 5.0 | ~65 - 70 |
| -C(O)CH₃ | ~2.1 | ~24 |
| -C=O (Amide Carbonyl) | - | ~169 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of synthesized compounds and confirm their molecular weight.
For sulfonamide derivatives, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed, often using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid). nih.govjournalofchemistry.org
Mass spectrometry, typically with electrospray ionization (ESI) in positive ion mode, is used for detection. For this compound (C₁₄H₁₄N₂O₄S, Molar Mass: 322.34 g/mol ), the mass spectrometer would be expected to detect the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 323.3. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation by analyzing the resulting fragment ions. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key characteristic absorption bands for this compound would include:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Amide & Sulfonamide) | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1670 - 1695 |
| C=C (Aromatic) | Stretching | 1590 - 1610 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1310 - 1360 (asym) & 1140 - 1160 (sym) |
| C-O-C (Ether) | Asymmetric Stretching | 1240 - 1260 |
The presence of a sharp, strong band around 1670-1695 cm⁻¹ is characteristic of the amide carbonyl group. nih.gov The sulfonamide group gives rise to two strong stretching bands for the S=O bond. nih.gov The N-H stretching vibrations for both the amide and sulfonamide groups are typically observed as bands in the region above 3200 cm⁻¹. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A key feature of such structures is the extensive network of hydrogen bonds. In N-(4-sulfamoylphenyl)acetamide, molecules are linked by N—H···O hydrogen bonds involving both the amide and sulfonamide groups. The amino-H atoms form hydrogen bonds with the amide oxygen atoms, creating supramolecular tube-like structures. These tubes are then interconnected by hydrogen bonds between the amide N-H and a sulfonamide oxygen atom, building a complex three-dimensional architecture. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, potentially with additional weak interactions involving the phenoxy group.
The following table summarizes typical crystallographic data for N-(4-sulfamoylphenyl)acetamide. nih.gov
| Parameter | Reported Value for N-(4-sulfamoylphenyl)acetamide |
|---|---|
| Chemical Formula | C₈H₁₀N₂O₃S |
| Crystal System | Tetragonal |
| Space Group | P4₂c |
| Dihedral Angle (Acetamide/Benzene Ring) | 15.59 (12)° |
| Key Torsion Angle (N—S—C—C) | 109.4 (2)° |
| Hydrogen Bonding | N—H···O interactions linking molecules into a 3D network |
Structure Activity Relationship Sar Studies of 2 Phenoxy N 4 Sulfamoylphenyl Acetamide Derivatives
Systematic Exploration of Substituent Effects on Biological Efficacy
The introduction of various substituents at different positions of the 2-phenoxy-N-(4-sulfamoylphenyl)acetamide core has revealed significant trends in biological activity. The nature, size, and electronic properties of these substituents can drastically alter the compound's efficacy. For instance, the integration of different functional groups can lead to enhanced lipophilicity or improved hydrogen bonding capabilities, which often correlates with better membrane permeability and target engagement. mdpi.com Research has shown that even subtle changes, such as the replacement of a hydrogen atom with a halogen or a methoxy (B1213986) group, can lead to substantial improvements in inhibitory effects against specific biological targets. mdpi.com
Analysis of Phenoxy Moiety Modifications and Their Influence on Potency
The phenoxy group is a critical component of the scaffold and a primary site for structural modifications aimed at enhancing potency. The synthetic accessibility of phenoxy acetic acid, a precursor, facilitates the creation of a diverse range of derivatives. nih.gov Studies involving the introduction of substituents on the phenyl ring of the phenoxy moiety have demonstrated a direct impact on biological activity.
For example, in a series of compounds developed as potential antitubercular agents, substitutions on the phenoxy ring were systematically explored. mdpi.com The introduction of electron-withdrawing groups, such as nitro and fluoro groups, was found to be particularly effective. Specifically, a compound featuring a 3-fluoro-4-nitrophenoxy group exhibited potent inhibitory activity against M. tuberculosis H37Rv. mdpi.com Another study on a related scaffold, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), highlighted the role of a bromo-substituent in defining the molecule's crystal structure and intermolecular interactions, which are key to its biological function. nih.gov
Table 1: Effect of Phenoxy Ring Substitution on Antitubercular Activity Activity measured as Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
| Compound ID | Phenoxy Ring Substituent | MIC (µg/mL) |
|---|---|---|
| Reference Scaffold | Unsubstituted | >128 |
| 3m | 3-Fluoro, 4-Nitro | 4 |
| Derivative A | 4-Bromo | - |
| Derivative B | 2,4-Dimethyl | - |
Data for MIC values sourced from specific studies on antitubercular agents. mdpi.com Other derivatives are noted for their structural relevance from various studies. nih.govresearchgate.net
Investigation of Sulfamoylphenyl Substitutions and Their Impact on Target Interaction
The sulfamoylphenyl moiety is another key area for SAR exploration. The sulfonamide group (-SO2NH2) is a well-established pharmacophore known for its ability to form crucial hydrogen bonds with biological targets, such as the active sites of enzymes like carbonic anhydrase and cyclooxygenase-II (COX-II). nih.govarchivepp.com The unsubstituted sulfonamide group is often considered essential for activity in many COX-II inhibitors. archivepp.com
Modifications typically involve N-substitution on the sulfonamide nitrogen or substitution on the phenyl ring itself. In a series of sphingomyelin (B164518) synthase 1 (SMS1) inhibitors, the core structure was modified to 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide. nih.gov The introduction of the N-phenethyl group was a key discovery, and further substitutions on this phenethyl group led to compounds with improved inhibitory activity, demonstrating the significant impact of N-substitution on the sulfamoyl group for target interaction. nih.gov Molecular docking studies of these derivatives suggested that specific residues within the enzyme's active site are involved in binding, validating the importance of this moiety. nih.gov
Assessment of Acetamide Linker Modifications and Their Role in Activity and Selectivity
The acetamide linker (-O-CH2-C(O)-NH-) plays a vital role in correctly orienting the phenoxy and sulfamoylphenyl moieties for optimal interaction with the target. Its structural integrity is generally considered important for maintaining biological activity. nih.gov The amide bond's nitrogen and carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, contributing to the binding affinity of the molecule. archivepp.com In studies of related COX-II inhibitors, the acetamide moiety's nitrogen atom was observed to form hydrogen bonds with key amino acid residues like Ser 353 and Trp 387 in the enzyme's active site. archivepp.com While modifications to the linker itself are less common than substitutions on the terminal rings, its length and rigidity are critical parameters that can influence both activity and selectivity.
Elucidation of Essential Pharmacophore Features
Based on extensive SAR studies, a clear pharmacophore model for this compound derivatives has emerged. The essential features include:
The Phenoxy Group: Often requires specific, typically electron-withdrawing, substituents at defined positions to enhance potency.
The Acetamide Linker: Provides the correct spatial arrangement and contributes to binding through hydrogen bonds.
The Sulfamoylphenyl Moiety: The sulfonamide group is crucial for anchoring the molecule within the target's active site, often through interactions with key amino acid residues. The para-substitution pattern on the phenyl ring is generally preferred. archivepp.com
This three-part structure—an aryl ether, a linker, and a sulfonamide-bearing aromatic ring—constitutes the fundamental framework necessary for the biological activity observed in this class of compounds.
Correlation of Structural Features with Biological Profiles
A strong correlation exists between the structural modifications of this compound derivatives and their resulting biological profiles. Lipophilicity, electronic effects, and steric factors introduced by various substituents directly modulate the compound's interaction with its biological target. For example, the addition of lipophilic groups to the phenoxy ring can enhance membrane permeability, which is beneficial for reaching intracellular targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies on related scaffolds, such as N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, have been used to create models that correlate physicochemical parameters with biological activity. nih.gov These models help in predicting the efficacy of novel derivatives and guide the rational design of more potent and selective compounds. The consistent observation that specific substitutions on the phenoxy and sulfamoylphenyl rings lead to predictable changes in activity underscores the robustness of the SAR for this scaffold.
Computational Approaches in the Study of 2 Phenoxy N 4 Sulfamoylphenyl Acetamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of a ligand to a protein's active site.
Prediction of Ligand-Target Binding Modes
While specific molecular docking studies for 2-phenoxy-N-(4-sulfamoylphenyl)acetamide are not extensively available in the public domain, the methodology can be illustrated by examining studies on structurally similar acetamide-sulfonamide scaffolds. For instance, in studies of related sulfonamide-containing compounds, molecular docking is employed to predict how these molecules fit into the binding pocket of a target enzyme. The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the target protein) and then using a docking algorithm to explore various possible binding poses. The most favorable binding mode is typically identified based on a scoring function that estimates the binding affinity.
For a compound like this compound, a hypothetical docking study would involve placing it into the active site of a target protein. The phenoxy and sulfamoylphenyl groups would be assessed for their potential to form hydrophobic and hydrogen bonding interactions with the protein's residues. The acetamide (B32628) linker provides rotational flexibility, allowing the molecule to adopt a conformation that maximizes these favorable interactions.
Identification of Critical Amino Acid Residues Involved in Binding (e.g., Arg342 and Tyr338 in SMS1)
A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for the ligand-target interaction. Although there is no direct evidence of this compound binding to SMS1 (sphingomyelin synthase 1) or its interaction with Arg342 and Tyr338 in the available literature, we can hypothesize the types of interactions that might occur based on the compound's structure.
The sulfonamide group (-SO2NH2) is a strong hydrogen bond donor and acceptor and could potentially interact with polar or charged residues like Arginine (Arg) or Tyrosine (Tyr). The phenoxy group can participate in hydrophobic interactions with nonpolar residues. For example, in a hypothetical binding scenario with SMS1, the sulfamoylphenyl moiety could form hydrogen bonds with the side chain of Arg342, while the phenoxy group could be involved in π-π stacking or hydrophobic interactions with the aromatic ring of Tyr338.
A study on new acetamide-sulfonamide-containing scaffolds as urease inhibitors demonstrated that these types of compounds can bind in the active site through electrostatic interactions and hydrogen bonds with neighboring residues. mdpi.com For example, in that study, different derivatives formed hydrogen bonds with residues such as Ala440, His593, and Arg609 of the urease enzyme. mdpi.com This highlights the importance of specific amino acid interactions in the binding of sulfonamide-containing compounds.
Interactions with SARS-CoV-2 Proteases (for related derivatives)
The 2-phenoxyacetamide (B1293517) scaffold has been identified as a promising starting point for the development of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In silico studies on a series of 2-phenoxyacetamide derivatives have been conducted to explore their potential as antiviral agents.
In one such study, structure-based pharmacophore modeling and molecular docking were used to investigate the binding of these derivatives to the SARS-CoV-2 Mpro. The docking results revealed that the compounds fit into the binding site of the protease, with calculated binding free energies indicating favorable interactions. The binding modes showed that the phenoxyacetamide core could establish key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the Mpro. This suggests that derivatives of this compound could also be investigated for similar inhibitory potential against viral proteases.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been performed on various series of sulfonamide and acetamide derivatives to understand the structural requirements for their biological activities. researchgate.netekb.eg For instance, a QSAR study on acetamidosulfonamide derivatives with antioxidant activity utilized multiple linear regression to build models that correlated the compounds' structures with their radical scavenging and superoxide (B77818) dismutase (SOD) activities. researchgate.net The resulting models showed high correlation coefficients, indicating their predictive power. researchgate.net Such analyses can reveal which physicochemical properties or structural features are important for the desired activity.
In another study focusing on sulfonamide derivatives, QSAR models were developed using descriptors derived from Density Functional Theory (DFT) calculations. nih.gov These models helped to identify that the inhibitory activity against carbonic anhydrase II was influenced by the energy, entropy, polarity, and reactivity indices of the sulfonamide compounds. nih.gov For this compound, a QSAR study involving a series of its analogs could help in optimizing its structure to enhance a specific biological activity by identifying key molecular descriptors that govern its efficacy.
| QSAR Study on Acetamidosulfonamide Derivatives | |
| Activity Studied | Antioxidant (Radical Scavenging and SOD) |
| Method | Multiple Linear Regression |
| Key Finding | The structure-activity relationship showed that an ethylene (B1197577) group connected to a pyridine (B92270) ring provided significant antioxidant activities. researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, a similar DFT analysis would provide valuable information about its electronic properties. The calculated HOMO and LUMO energies, as well as the HOMO-LUMO gap, would help in predicting its reactivity, stability, and potential for charge transfer interactions, which are crucial for its biological activity.
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It reveals the regions that are rich or poor in electrons, which is vital for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP surface is color-coded to indicate different potential values: red typically signifies regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.
For molecules similar to this compound, MEP analysis highlights specific reactive sites. The oxygen atoms of the sulfamoyl (SO₂) and acetamide (C=O) groups are consistently shown as the most electronegative regions (red), making them primary sites for hydrogen bond donation. Conversely, the hydrogen atoms of the amide (N-H) and sulfonamide (SO₂NH₂) groups are the most electropositive areas (blue), acting as hydrogen bond donors. nih.gov This distribution of charge is fundamental to understanding the molecule's ability to form specific hydrogen bonds and other electrostatic interactions within a crystal lattice or at a protein's active site.
Electronic Parameter Derivations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to derive key electronic parameters that describe a molecule's reactivity and stability. These parameters are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value corresponds to a better electron donor.
LUMO Energy (ELUMO): Represents the ability of a molecule to accept an electron. A lower ELUMO value indicates a better electron acceptor.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap implies higher chemical reactivity and lower kinetic stability.
From these fundamental energies, other important electronic properties can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's electronic behavior and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.
| Parameter | Description | Typical Value Range (for related compounds) |
| EHOMO | Electron-donating ability | -6.0 to -7.5 eV |
| ELUMO | Electron-accepting ability | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Chemical reactivity/stability | 4.0 to 5.5 eV |
| Electronegativity (χ) | Power to attract electrons | 3.5 to 4.5 eV |
| Chemical Hardness (η) | Resistance to charge transfer | 2.0 to 2.75 eV |
Note: The values presented are illustrative and based on DFT calculations for structurally similar acetamide and sulfonamide derivatives.
Virtual Screening Methodologies for Hit Identification
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process significantly reduces the cost and time required for identifying promising lead compounds. VS methods are broadly categorized into two types: structure-based and ligand-based. nih.govmdpi.com
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. A technique called molecular docking is used to predict how each molecule in a library will bind to the target's active site, and a scoring function ranks the compounds based on their predicted binding affinity. mdpi.com For a compound like this compound, which is a known scaffold in carbonic anhydrase inhibitors, SBVS would involve docking libraries of similar compounds into the enzyme's active site to identify new potential inhibitors. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules (ligands) that are known to be active. nih.gov Techniques include searching for molecules with similar 2D structures, shapes (3D), or pharmacophoric features (the spatial arrangement of essential interaction points). Studies have successfully used both SBVS and LBVS to identify novel N-phenylacetamides and related sulfonamides as potent enzyme inhibitors. nih.gov
The output of a virtual screening campaign is a ranked list of "hits," which are then prioritized for experimental testing to confirm their biological activity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional shape or conformation.
Conformational Analysis: This process involves identifying the stable, low-energy conformations of the molecule. For N-arylacetamides, a key feature is the dihedral angle between the plane of the benzene (B151609) ring and the acetamide group. nih.govresearchgate.net Crystal structure data for the related N-(4-sulfamoylphenyl)acetamide shows this dihedral angle to be approximately 15.6°. nih.govresearchgate.net The orientation of the sulfamoyl group is also critical, with studies showing it positioned nearly perpendicular to the benzene ring. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational methods that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand when bound to its protein target. nih.gov For example, a docked complex of a this compound derivative with its target enzyme can be simulated for an extended period (e.g., 100 nanoseconds). nih.gov The stability of the complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms. Stable and favorable binding modes identified through MD simulations provide strong evidence for a compound's potential efficacy and corroborate high-affinity predictions from docking studies. nih.govmdpi.com
Intermolecular Interaction Studies
The way molecules pack together in a solid state is determined by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in a crystal structure. researchgate.net
For crystals of similar N-arylacetamides and sulfonamides, Hirshfeld analyses reveal the dominant role of hydrogen bonds and other weak interactions. nih.govnih.gov
| Interaction Type | Description | Percentage Contribution (Typical) |
| H···H | van der Waals forces between hydrogen atoms | 30 - 45% |
| O···H / H···O | Hydrogen bonds involving oxygen atoms | 20 - 45% |
| C···H / H···C | Weak C-H···π or other van der Waals contacts | 10 - 35% |
| Cl···H / H···Cl | Halogen bonding (in chlorinated analogs) | ~20% nih.gov |
| N···H / H···N | Hydrogen bonds involving nitrogen atoms | 1 - 10% nih.gov |
Note: The percentage contributions are based on published data for structurally related compounds and can vary significantly depending on the specific substituents. nih.govnih.gov
These analyses provide a detailed picture of the supramolecular architecture, explaining properties like melting point and solubility. Energy frameworks can also be calculated to visualize the strength and directionality of the interaction energies within the crystal lattice.
Application of Machine Learning Models for Activity Prediction
Machine learning (ML) has become a transformative tool in computational chemistry and drug discovery. iapchem.org For compounds like this compound, ML models can be developed to predict biological activity, toxicity (ADMET properties), or other important characteristics. chemrxiv.org
The most common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. The process involves:
Data Collection: Assembling a dataset of compounds with known biological activities (e.g., inhibitory concentrations) that are structurally related to the target molecule.
Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "molecular descriptors," is calculated. These can include electronic parameters (from DFT), topological indices, and 3D shape descriptors.
Model Training: An ML algorithm (such as multiple linear regression, support vector machines, or random forest) is trained to find a mathematical relationship between the molecular descriptors (input) and the biological activity (output).
Model Validation: The model's predictive power is rigorously tested on a separate set of compounds not used during training.
Prediction: Once validated, the model can be used to predict the activity of new, untested compounds, such as novel derivatives of this compound.
These models accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. iapchem.orgchemrxiv.org
In Vitro Investigations of 2 Phenoxy N 4 Sulfamoylphenyl Acetamide and Analogues
Cellular Assay Methodologies
In the realm of drug discovery and development, cellular assays are indispensable tools for evaluating the biological activity of chemical compounds. For 2-phenoxy-N-(4-sulfamoylphenyl)acetamide and its analogues, a variety of in vitro methods have been employed to elucidate their mechanisms of action and potential therapeutic applications. These assays, conducted in controlled laboratory settings using cultured cells, provide crucial insights into how these compounds interact with cellular components.
High-Throughput Screening (HTS) Techniques for Biological Activity
High-throughput screening (HTS) has been instrumental in the initial identification and characterization of this compound's biological activity. HTS allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. In the case of this compound, it was identified as a potent antagonist of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, through such screening campaigns.
These screening efforts typically utilize genetically engineered cell lines that express the target of interest. For PXR, liver-derived cell lines such as HepG2 are commonly used. These cells are further modified to contain a reporter gene system that produces a measurable signal, such as luminescence or fluorescence, upon the activation or inhibition of PXR. The compound this compound was among those identified from a library of pharmacologically active compounds for its ability to inhibit PXR activity in these HTS assays.
Cell-Based Reporter Gene Assays (e.g., Pregnane X Receptor (PXR) Nuclear Receptor Transactivation Screening)
Following its initial identification in HTS, this compound's activity as a PXR antagonist was confirmed and further characterized using cell-based reporter gene assays. These assays are designed to measure the transactivation potential of nuclear receptors like PXR. When PXR is activated by a ligand (agonist), it binds to specific DNA sequences, known as response elements, in the promoter region of target genes, thereby initiating their transcription.
In the context of PXR, a common target gene used in reporter assays is Cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in drug metabolism. For these assays, cells are engineered to contain a reporter construct where the expression of a reporter gene (e.g., luciferase) is controlled by a promoter containing PXR response elements from the CYP3A4 gene.
The antagonistic activity of this compound is quantified by its ability to suppress the reporter gene expression induced by a known PXR agonist, such as rifampicin. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the maximal PXR activation.
| Assay Parameter | Description |
| Cell Line | Typically human liver-derived cells such as HepG2 or HepaRG, which endogenously or exogenously express PXR. |
| Target Receptor | Pregnane X Receptor (PXR) |
| Reporter Gene | Commonly luciferase or beta-galactosidase, linked to a promoter containing PXR response elements (e.g., from the CYP3A4 gene). |
| PXR Agonist | A known activator of PXR, such as rifampicin, is used to stimulate receptor activity. |
| Measured Endpoint | The inhibition of agonist-induced reporter gene expression, quantified as the IC50 value of the antagonist. |
Cellular Uptake and Distribution Studies
Enzymatic Assay Systems
Enzymatic assays are biochemical methods used to study the interaction of compounds with specific enzymes. These assays can provide detailed information about the mechanism of inhibition or activation.
Functional Ligand-Receptor Interaction Assays (e.g., FLIPR for P2X4 inhibition)
There is no publicly available information on the investigation of this compound using functional ligand-receptor interaction assays such as the Fluorometric Imaging Plate Reader (FLIPR) for P2X4 inhibition. The FLIPR assay is a high-throughput method used to measure changes in intracellular calcium concentration, which is a common downstream signaling event for many G protein-coupled receptors and ion channels. P2X4 is a purinergic receptor that functions as a ligand-gated ion channel, and its inhibition is a target for various therapeutic areas.
Direct Enzyme Inhibition Assays (e.g., SMS1 enzymatic assay)
Publicly available research has not detailed the use of direct enzyme inhibition assays, such as the sphingomyelin (B164518) synthase 1 (SMS1) enzymatic assay, to evaluate this compound. SMS1 is an enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes, and its activity is implicated in various cellular processes. Direct enzyme inhibition assays typically involve incubating the purified enzyme with its substrate and the test compound, and then measuring the rate of product formation.
Biochemical Pathway Modulation Studies
Research into the biological activities of this compound and its structural relatives has uncovered their ability to modulate critical cellular pathways, particularly those involved in inflammation and apoptosis.
An analogue, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, has been shown to downregulate Thymic Stromal Lymphopoietin (TSLP), a key cytokine in inflammatory responses, by blocking the caspase-1/NF-κB signaling pathway. nih.gov In studies on the human mast cell line, HMC-1, this compound effectively inhibited the activation of caspase-1 and the subsequent activation and phosphorylation of NF-κB, as well as the degradation of its inhibitor, IκBα. nih.gov
Furthermore, the broader class of phenoxyacetamide derivatives has been investigated for their potential to induce apoptosis in cancer cell lines. While direct studies on this compound are limited, related chalcones incorporating a 2-phenoxy-N-arylacetamide moiety have been shown to induce apoptosis in MCF7 and HEP2 cancer cells. nih.gov This apoptotic induction is often associated with the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), which share some structural similarities, are known to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. ijper.org Specifically, they can inhibit the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax. ijper.org This modulation of Bcl-2 family proteins often precedes the activation of executioner caspases, such as caspase-3 and -7. nih.gov
The following table summarizes the observed effects of phenoxyacetamide analogues on key components of the NF-κB and apoptotic pathways.
| Compound Class | Cell Line | Pathway Modulated | Key Proteins/Markers Affected | Observed Effect |
| Phenoxyacetamide Analogue | HMC-1 | Inflammatory | Caspase-1, NF-κB, IκBα | Inhibition of activation/phosphorylation |
| Phenoxyacetamide-Chalcone | MCF7, HEP2 | Apoptosis | Caspase 8, Caspase 9, p53, BAX, Bcl-2 | Activation of caspases and pro-apoptotic proteins, deactivation of anti-apoptotic protein |
| NSAIDs (related class) | MCF-7 | Apoptosis | p53, Caspase-3, -8, -9, Bax, Bcl-2 | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic protein |
Target Engagement and Selectivity Assessments
The N-(4-sulfamoylphenyl)acetamide moiety is a key structural feature that directs the biological activity of these compounds, particularly towards the inhibition of carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding group, which is crucial for the inhibition of these metalloenzymes. nih.gov In vitro studies on a variety of benzenesulfonamide (B165840) derivatives have demonstrated potent inhibition of several human carbonic anhydrase (hCA) isoforms. nih.gov
The selectivity of these inhibitors against different hCA isoforms is of significant interest due to the diverse physiological roles of these enzymes. For instance, hCA II is a ubiquitous cytosolic isoform, while hCA IX and hCA XII are tumor-associated, transmembrane isoforms. nih.gov The inhibition of tumor-associated CAs is a promising strategy in cancer therapy.
While a complete selectivity profile for this compound is not available in a single study, data from various sources on structurally related benzenesulfonamide derivatives provide insights into the potential target engagement and selectivity. For example, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides showed varied inhibition against hCA I, II, IX, and XII, with some compounds exhibiting moderate to weak inhibitory activity. nih.gov In another study, a series of sulfenimide derivatives were found to be potent inhibitors of hCA I and hCA II. nih.gov
The following table presents a compilation of representative inhibition data (Ki values in nM) for various benzenesulfonamide analogues against different hCA isoforms, illustrating the potential for isoform-selective inhibition.
| Compound/Analogue Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Pyrazole-Carboxamide Analogues | >10000 | 8.5 - 866.7 | 6.1 - 568.8 | 61.3 - >10000 |
| Sulfenimide Derivatives | 25.4 - 119.4 | 4.4 - 152 | Not Reported | Not Reported |
| N-((4-sulfamoylphenyl)carbamothioyl) Amides | 13.3 - 87.6 | 5.3 - 384.3 | Not Reported | Not Reported |
It is important to note that the substitution pattern on the phenoxyacetamide portion of the molecule can significantly influence both the potency and the selectivity of inhibition.
Prodrug Design and In Vitro Hydrolysis Studies
To improve the physicochemical and pharmacokinetic properties of sulfonamide-containing compounds, prodrug strategies are often employed. The primary sulfonamide group can be modified to create prodrugs that are more stable, have better solubility, or can be targeted to specific tissues. N-acylation of the sulfonamide is a common approach to generate prodrugs that can be metabolically cleaved to release the active parent drug. nih.gov
The in vitro hydrolysis of these prodrugs is a critical parameter to assess their potential for in vivo conversion to the active compound. Hydrolysis studies are typically conducted in aqueous buffers at different pH values (e.g., simulating gastric and intestinal fluids) and in the presence of biological matrices like human plasma or liver homogenates to evaluate enzymatic cleavage. nih.govderpharmachemica.com
For instance, the hydrolysis of N-acyl sulfonamides has been shown to be influenced by the nature of the N-acyl group, with some derivatives being relatively stable in aqueous solution but readily hydrolyzed by enzymes in human plasma. nih.govbohrium.com Tertiary sulfonamidomethyl esters represent another class of potential prodrugs for carboxylic acid-containing drugs, and their hydrolysis kinetics have been studied in detail, revealing a pH-dependent cleavage. nih.gov
The table below provides examples of in vitro hydrolysis data for different types of sulfonamide prodrugs, highlighting the key parameters often evaluated.
| Prodrug Type | Hydrolysis Conditions | Half-life (t1/2) | Key Findings |
| N-sulfonyl pseudoureas | Aqueous buffer (pH 5) | Maximally stable | Too stable for a useful prodrug |
| N-sulfonyl pseudoureas | Human plasma | No significant catalysis | Limited enzymatic cleavage |
| Tertiary sulfonamidomethyl esters | Aqueous buffer (pH 2-10) | pH-independent | Unimolecular cleavage mechanism |
| N-acyl sulfonamides | Rat PK study | - | Metabolically cleaved to active drug |
| Sulfonamide Prodrugs with Two-Stage Release | PBS (pH 7.4) with 20% DMSO at 37 °C | 1.4 to 38.5 hours | Release kinetics can be modulated |
These studies indicate that by carefully selecting the promoiety, it is possible to design prodrugs of this compound with desired release characteristics for potential therapeutic applications.
Future Directions and Research Perspectives for 2 Phenoxy N 4 Sulfamoylphenyl Acetamide Research
Rational Design of Novel Therapeutic Agents
The rational design of new therapeutic agents based on the 2-phenoxy-N-(4-sulfamoylphenyl)acetamide scaffold is a promising avenue for future research. This approach involves the systematic modification of the molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications.
Key strategies for the rational design of novel analogs include:
Modification of the Phenoxy Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenoxy ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. For instance, halogenated derivatives could exhibit enhanced binding affinity to target proteins.
Substitution on the Sulfamoylphenyl Moiety: The sulfonamide group is a well-established pharmacophore known for its ability to interact with various enzymes, such as carbonic anhydrases and dihydrofolate reductase (DHFR). acs.org N-alkylation or N-arylation of the sulfonamide nitrogen can modulate its acidity and hydrogen bonding capacity, thereby influencing target binding.
By systematically exploring these structural modifications, researchers can aim to develop novel therapeutic agents with enhanced efficacy for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov
Exploration of Undiscovered Biological Targets for Compound Interaction
While the sulfonamide and phenoxy acetamide (B32628) motifs are known to interact with certain biological targets, the full spectrum of proteins and pathways that can be modulated by this compound remains largely unexplored. Future research should focus on identifying and validating novel biological targets for this compound and its derivatives.
Several advanced techniques can be employed for this purpose:
Chemical Proteomics: This approach utilizes affinity-based probes derived from the parent compound to isolate and identify its interacting proteins from complex biological samples. This can provide a direct and unbiased map of the compound's cellular targets.
Phenotypic Screening: High-throughput screening of the compound in various disease-relevant cellular or organismal models can reveal unexpected biological activities. Subsequent target deconvolution studies can then be performed to identify the underlying molecular mechanisms.
In Silico Target Prediction: Computational methods, such as reverse docking and pharmacophore-based screening, can be used to predict potential biological targets by comparing the compound's structure to libraries of known ligands and protein binding sites.
The identification of novel targets will not only expand our understanding of the compound's mechanism of action but also open up new therapeutic avenues. For example, the discovery of a novel enzyme target could lead to the development of first-in-class inhibitors for a particular disease.
Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the drug discovery process for compounds like this compound. These technologies can significantly accelerate the design-synthesize-test-analyze cycle, leading to more efficient identification of promising drug candidates.
Key applications of computational modeling and AI in this context include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of analogs with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can provide detailed insights into the binding mode of the compound at the atomic level, revealing key interactions with its biological target. This information is invaluable for the rational design of more potent and selective inhibitors.
AI-Powered De Novo Drug Design: Generative AI models can be trained on large datasets of chemical structures and their properties to design novel molecules with desired characteristics. These models can explore a vast chemical space to identify innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches.
By leveraging these computational tools, researchers can make more informed decisions throughout the drug discovery pipeline, ultimately reducing the time and cost associated with bringing a new drug to market.
Optimization of Synthetic Pathways for Scalability and Efficiency
For any promising therapeutic candidate, the development of a scalable and efficient synthetic route is crucial for its eventual clinical and commercial success. Future research on this compound should therefore focus on optimizing its synthesis.
A plausible retrosynthetic analysis of this compound suggests that it can be synthesized through the coupling of a phenoxyacetic acid derivative with a sulfanilamide (B372717) derivative. Key areas for optimization include:
Synthesis of the Phenoxyacetic Acid Moiety: The traditional Williamson ether synthesis, while effective, can be optimized by exploring greener solvents, phase-transfer catalysts, and flow chemistry conditions to improve yield, reduce reaction times, and enhance safety.
Synthesis of the Sulfanilamide Moiety: Modern catalytic methods for the synthesis of N-arylsulfonamides, such as palladium- or iron-catalyzed cross-coupling reactions, offer milder and more efficient alternatives to traditional methods.
The successful optimization of the synthetic pathway will not only facilitate the large-scale production of the compound for further preclinical and clinical studies but also contribute to the development of more sustainable and cost-effective manufacturing processes.
Development as Specialized Biochemical Research Tools
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable biochemical research tools to probe biological systems. These tools can help to elucidate the function of specific proteins, map cellular pathways, and validate new drug targets.
Potential applications as biochemical research tools include:
Chemical Probes: By attaching a reporter tag, such as a fluorophore, biotin, or a photoaffinity label, to the parent molecule, researchers can create chemical probes for various applications. Fluorescent probes can be used to visualize the subcellular localization of the target protein in living cells, while biotinylated probes can be used for affinity purification of the target protein and its binding partners.
Selective Inhibitors: Through rational design, it may be possible to develop highly potent and selective inhibitors for a specific biological target. These selective inhibitors can be used to study the physiological and pathological roles of the target protein in a controlled manner.
Activity-Based Probes (ABPs): ABPs are a class of chemical probes that covalently label the active site of an enzyme. By incorporating a reactive group into the this compound scaffold, it may be possible to develop ABPs for specific enzymes, enabling the profiling of enzyme activity in complex biological systems.
The development of such specialized biochemical research tools will not only advance our fundamental understanding of biology but also provide new avenues for drug discovery and development.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms aromatic proton environments and amide/ether linkages. For example, the sulfamoyl group’s NH2 protons appear as a singlet near δ 7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (C14H14N2O3S, exact mass 290.08 g/mol) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) confirm functional groups .
How should researchers address contradictory spectral data during characterization?
Q. Advanced
- Multi-technique validation : Cross-reference NMR with MS and elemental analysis to resolve ambiguities (e.g., distinguishing regioisomers) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves hydrogen bonding patterns (e.g., intramolecular C–H···O interactions) .
- Batch consistency : Use TLC to monitor reaction progress and ensure intermediate purity before final characterization .
What experimental designs are recommended for evaluating the compound’s biological activity?
Q. Advanced
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Antimicrobial : Broth microdilution to assess MIC against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle controls (DMSO) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency .
What mechanistic studies can elucidate the compound’s bioactivity?
Q. Advanced
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .
- Enzyme inhibition assays : Measure inhibition kinetics (Km/Vmax) for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .
- Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
How do structural features influence the compound’s reactivity and stability?
Q. Basic
- Key groups :
- Reactivity : The acetamide linker is susceptible to enzymatic cleavage, requiring prodrug strategies for in vivo studies .
What strategies improve yield in large-scale synthesis?
Q. Advanced
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
